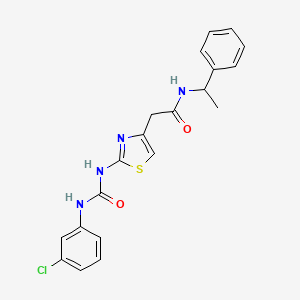

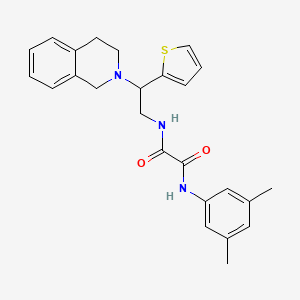

![molecular formula C21H19N5O B2825686 5-benzoyl-2-[4-(2-pyridinyl)piperazino]-1H-pyrrole-3-carbonitrile CAS No. 339010-28-5](/img/structure/B2825686.png)

5-benzoyl-2-[4-(2-pyridinyl)piperazino]-1H-pyrrole-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for 5-benzoyl-2-[4-(2-pyridinyl)piperazino]-1H-pyrrole-3-carbonitrile are not available, there are general methods for the synthesis of piperazine derivatives, which could potentially be applied. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 5-benzoyl-2-[4-(2-pyridinyl)piperazino]-1H-pyrrole-3-carbonitrile is not explicitly provided in the sources I found .Chemical Reactions Analysis

Specific chemical reactions involving 5-benzoyl-2-[4-(2-pyridinyl)piperazino]-1H-pyrrole-3-carbonitrile are not mentioned in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-benzoyl-2-[4-(2-pyridinyl)piperazino]-1H-pyrrole-3-carbonitrile, such as its melting point, boiling point, density, molecular formula, and molecular weight, are not explicitly provided in the sources I found .Applications De Recherche Scientifique

DNA Detection and Fluorescent Probing

One significant application of structurally related compounds involves their potential as DNA-specific fluorescent probes. In a study by Perin et al. (2011), novel benzimidazo[1,2-a]quinolines, which share core structural similarities with 5-Benzoyl-2-[4-(2-pyridinyl)piperazino]-1H-pyrrole-3-carbonitrile, were synthesized and characterized. These compounds, when studied for their interaction with ct-DNA, exhibited enhanced fluorescence emission intensity, suggesting their utility as DNA-specific fluorescent probes (Perin et al., 2011).

Antimicrobial and Antioxidant Activities

Another study explored the synthesis of novel pyridine and fused pyridine derivatives for their potential antimicrobial and antioxidant activities. Flefel et al. (2018) reported that the synthesized compounds, including derivatives structurally related to 5-Benzoyl-2-[4-(2-pyridinyl)piperazino]-1H-pyrrole-3-carbonitrile, exhibited moderate to good binding energies towards a target protein and showed antimicrobial and antioxidant properties (Flefel et al., 2018).

Antibacterial and Antifungal Screening

Research by Elgemeie et al. (2017) delves into the synthesis of novel 5-benzoyl-N-substituted-amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones. These compounds, akin to 5-Benzoyl-2-[4-(2-pyridinyl)piperazino]-1H-pyrrole-3-carbonitrile, were evaluated for their antibacterial and antifungal activity, highlighting the chemical's potential in developing new antimicrobial agents (Elgemeie et al., 2017).

Chemical Reactivity and Synthesis of Heterocycles

The compound's related structures have been utilized in synthetic chemistry to create diverse heterocyclic compounds. Studies have demonstrated the chemical reactivity of these compounds, leading to the synthesis of novel heterocycles with potential biological and pharmaceutical applications. For example, research by Migawa and Townsend (2001) and others have explored the synthesis of pyrrolo[2,3-d][1,2,3]triazines and related heterocycles, emphasizing the utility of these chemical frameworks in drug discovery and development processes (Migawa & Townsend, 2001).

Vasodilation Properties

Additionally, compounds structurally related to 5-Benzoyl-2-[4-(2-pyridinyl)piperazino]-1H-pyrrole-3-carbonitrile have been investigated for their potential vasodilation properties. Girgis et al. (2008) synthesized 3-pyridinecarboxylates and evaluated their vasodilation activity, revealing significant properties that could be beneficial in developing new therapeutic agents for cardiovascular diseases (Girgis et al., 2008).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-benzoyl-2-(4-pyridin-2-ylpiperazin-1-yl)-1H-pyrrole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O/c22-15-17-14-18(20(27)16-6-2-1-3-7-16)24-21(17)26-12-10-25(11-13-26)19-8-4-5-9-23-19/h1-9,14,24H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYJLGRCXIJVDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C3=C(C=C(N3)C(=O)C4=CC=CC=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-benzoyl-2-[4-(2-pyridinyl)piperazino]-1H-pyrrole-3-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

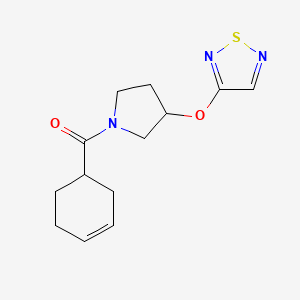

![3-[(4-bromophenyl)sulfonyl]-N-(3-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2825604.png)

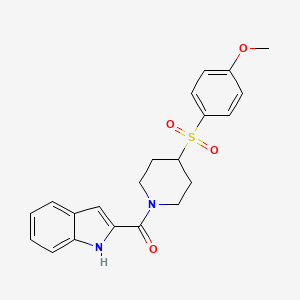

![2-[4-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2825605.png)

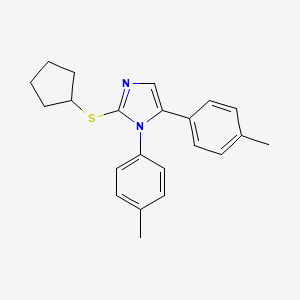

![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-ethoxybenzamide](/img/structure/B2825608.png)

![Isoxazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2825610.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(tert-butyl)phenyl)methanone](/img/structure/B2825612.png)

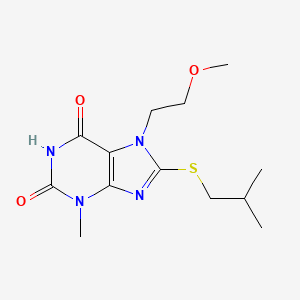

![3-butyl-1,7-dimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2825618.png)

![6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]quinolin-5-amine](/img/structure/B2825626.png)